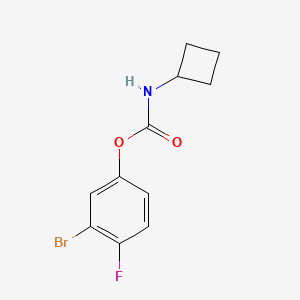

3-Bromo-4-fluorophenyl cyclobutylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-fluorophenyl cyclobutylcarbamate is an organic compound with the molecular formula C11H11BrFNO2. It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the phenyl ring, along with a cyclobutylcarbamate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluorophenyl cyclobutylcarbamate typically involves the reaction of 3-bromo-4-fluoroaniline with cyclobutyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-fluorophenyl cyclobutylcarbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of phenolic or quinone derivatives.

Reduction Products: Reduction typically yields the corresponding amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

3-Bromo-4-fluorophenyl cyclobutylcarbamate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it a candidate for developing drugs aimed at treating various conditions, including inflammatory diseases and cancer. The presence of bromine and fluorine atoms enhances its pharmacological properties by increasing lipophilicity and bioavailability, which are critical for effective drug action .

Mechanism of Action:

Research indicates that compounds similar to this compound can modulate specific biological pathways, such as those involved in pain perception and inflammation. For instance, studies have shown that related carbamate derivatives exhibit significant analgesic effects in animal models, suggesting potential therapeutic applications in pain management .

Organic Synthesis

Reagent in Chemical Reactions:

This compound serves as a versatile reagent in organic synthesis. It can be utilized to construct complex molecular frameworks through various reactions, including nucleophilic substitutions and coupling reactions. Its ability to form stable intermediates makes it valuable in synthesizing other biologically active compounds .

Synthesis of Derivatives:

Researchers have employed this compound as a starting material to synthesize novel derivatives with enhanced biological activities. For example, modifications to the cyclobutyl group or the aromatic ring can lead to compounds with improved efficacy against specific diseases .

Biochemical Research

Enzyme Inhibition Studies:

The compound has been used in biochemical assays to investigate enzyme activity and interactions with proteins. These studies are crucial for understanding the mechanisms of action of various enzymes involved in metabolic pathways, which can lead to the identification of new drug targets .

Fluorescent Probes:

Due to its chemical properties, this compound can also be utilized in developing fluorescent probes for imaging applications. These probes allow researchers to visualize cellular processes in real-time, facilitating advancements in cellular biology and pharmacology .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Bromo-4-fluorophenyl cyclobutylcarbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The cyclobutylcarbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-4-fluorophenyl isocyanate

- 3-Bromo-4-fluorophenyl carbamate

- 3-Bromo-4-fluorophenyl urea

Uniqueness

3-Bromo-4-fluorophenyl cyclobutylcarbamate is unique due to the presence of the cyclobutylcarbamate group, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-Bromo-4-fluorophenyl cyclobutylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylase 6 (HDAC6). This section summarizes the biological activity of this compound based on available research findings, including its mechanism of action, efficacy in various assays, and implications for therapeutic applications.

Histone deacetylases (HDACs) are critical enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC6, in particular, has been implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of HDAC6 by compounds like this compound can induce apoptosis in cancer cells and enhance the efficacy of other therapeutic agents .

Biological Activity Assays

The biological activity of this compound has been evaluated using several in vitro assays. Below is a summary of key findings from these studies:

Case Study 1: Cancer Treatment

In a study focusing on breast cancer cell lines, treatment with this compound resulted in a notable decrease in cell proliferation and an increase in apoptotic markers. The study highlighted the compound's potential as an adjunct therapy alongside conventional chemotherapeutics, suggesting a synergistic effect that could improve patient outcomes .

Case Study 2: Neurodegenerative Disorders

Another investigation explored the effects of this compound on neurodegenerative models. It was found to mitigate neuroinflammation and promote neuronal survival through HDAC6 inhibition, indicating its possible application in treating conditions like Alzheimer's disease .

Research Findings

Recent research has indicated that selective HDAC6 inhibitors can offer therapeutic benefits without the broad side effects associated with non-selective HDAC inhibitors. The structural characteristics of this compound, such as its bromine and fluorine substitutions, contribute to its potency and selectivity towards HDAC6 over other classes of HDACs .

Summary of Findings

The biological activity of this compound demonstrates promising potential as an HDAC6 inhibitor with applications in cancer therapy and neurodegenerative diseases. Its ability to induce apoptosis in cancer cells and modulate neuroinflammation positions it as a candidate for further development.

Eigenschaften

IUPAC Name |

(3-bromo-4-fluorophenyl) N-cyclobutylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-9-6-8(4-5-10(9)13)16-11(15)14-7-2-1-3-7/h4-7H,1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMLCGDUYSCEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)OC2=CC(=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.